2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid
Description
2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid is a sulfonamide-containing acetic acid derivative characterized by a 4-cyanophenyl group linked via a methanesulfonamido-acetamido backbone. Its structure features a central glycine moiety (acetic acid) conjugated with a sulfonamide group and a 4-cyanobenzyl substituent, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-[[2-[(4-cyanophenyl)methylsulfonylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c13-5-9-1-3-10(4-2-9)8-21(19,20)15-6-11(16)14-7-12(17)18/h1-4,15H,6-8H2,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADPWTXLYSIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC(=O)NCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid, also known by its CAS number 1156425-42-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C12H14N2O4S
- Molecular Weight: 270.32 g/mol
- Structural Formula:
This compound features a methanesulfonamide group attached to an acetic acid moiety, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing sulfonamide groups. For instance, sulfonamides have been shown to exhibit significant inhibitory effects against various bacterial strains. The specific compound may share similar properties due to its structural characteristics.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in bacterial virulence. For example, studies on mono-ADP-ribosyltransferase toxins suggest that modifications in the sulfonamide structure can enhance inhibitory activity against pathogenic bacteria .
Cytotoxicity and Cell Viability
In vitro assays have been employed to assess the cytotoxic effects of this compound on various cell lines. Preliminary data suggest that at certain concentrations, this compound may induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This dual effect is crucial for developing targeted cancer therapies.
Research on Structure-Activity Relationships (SAR)
Research has focused on the SAR of sulfonamide compounds, revealing that modifications to the aromatic ring can significantly impact biological activity. The presence of electron-withdrawing groups, such as the cyanophenyl moiety in this compound, enhances binding affinity to target enzymes . This insight is pivotal for further drug design efforts.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of acetamidoacetic acid derivatives. Key structural analogs and their distinguishing features are summarized below:
Computational and Spectral Data
- IR Spectroscopy: Phenoxyacetic acid analogs display characteristic peaks at 1753 cm⁻¹ (COOH), 1689 cm⁻¹ (CONH), and 1222 cm⁻¹ (C-O-C aromatic), which are consistent with the target compound’s expected spectral profile .
- Mass Spectrometry: Beta-lactam analogs (e.g., compound 12) fragment via lactam ring-opening, producing diagnostic ions at m/z 561.2 (M–H⁻) . The target compound’s mass spectrum would likely show cleavage at the sulfonamide bond.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
